3-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
3-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity
3-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
- IUPAC Name : this compound
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant efficacy against various viruses:
Compound | Virus Target | EC50 (μM) | Reference |
---|---|---|---|
Pyrazole derivative | HIV | 0.2 | |
Pyrazole amide | Measles Virus | 60 | |
Pyrazole hybrid | Tobacco Mosaic Virus | 5–28 |
These findings suggest that the structural components of the compound may contribute to its antiviral activity.
Inhibition of Enzymatic Activity
The compound exhibits potential as an inhibitor of aldo-keto reductases (AKRs), which are implicated in various diseases including cancer and diabetes. A study reported selective inhibitors with Ki values indicating strong inhibitory activity:
Compound | Target Enzyme | Ki (μM) | Reference |
---|---|---|---|
3-Methyl derivative | AKR1C3 | 0.1 | |
Related pyrazole compound | AKR1C2 | 0.5 |
This inhibition can lead to a decrease in the conversion of steroid hormones, potentially impacting tumor growth and progression.
Anticancer Properties
The compound's structure suggests it may possess anticancer properties. Research has indicated that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines:
These results indicate that modifications in the chemical structure can enhance biological activity against cancer cells.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Viral Replication : The structural motifs may interfere with viral enzymes or replication processes.
- Enzyme Inhibition : By targeting specific enzymes like AKRs, the compound may alter metabolic pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several case studies have documented the effectiveness of related compounds in clinical settings:
Case Study 1: Antiviral Efficacy
A recent clinical trial assessed a series of pyrazole derivatives for their antiviral efficacy against HIV. The most potent compound demonstrated a significant reduction in viral load among participants, supporting the hypothesis that structural modifications enhance biological activity.
Case Study 2: Cancer Treatment
In vitro studies on breast cancer cell lines revealed that treatment with pyrazole derivatives led to a marked decrease in cell viability and increased apoptosis rates, indicating potential for therapeutic development.
Properties
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-5-4-6-13(7-10)16(24)19-14-8-12(3)21-22(14)17-18-11(2)9-15(23)20-17/h4-9H,1-3H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXVSJIFMJUFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.